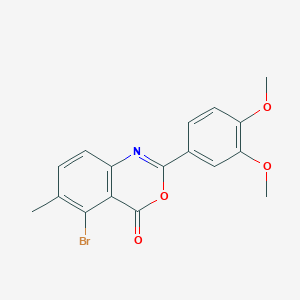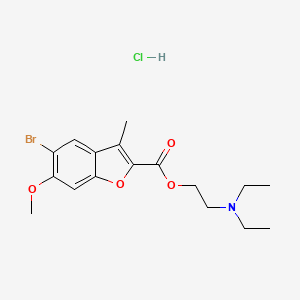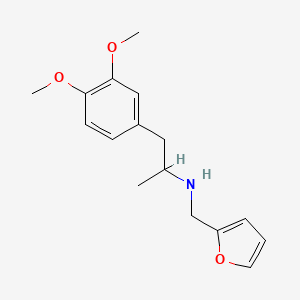
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a bromine atom, a dimethoxyphenyl group, and a methyl group attached to a benzoxazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the benzoxazinone ring is accomplished through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation using agents like potassium permanganate or reduction using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, amines; solvents like ethanol or DMF; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from 0°C to room temperature.
Reduction: Hydrogen gas, palladium on carbon; solvents like ethanol or methanol; temperatures ranging from room temperature to 50°C.
Coupling Reactions: Palladium catalysts, boronic acids or esters; solvents like toluene or THF; temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazinone, while Suzuki-Miyaura coupling can produce a biaryl compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving oxidative stress and inflammation.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory and oxidative stress pathways, leading to reduced production of pro-inflammatory mediators and reactive oxygen species.
Receptor Modulation: The compound may interact with specific receptors on the cell surface or within the cell, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one can be compared with other similar compounds to highlight its uniqueness:
5-bromo-2-aryl benzimidazole derivatives: These compounds share the bromine and aryl groups but differ in the core structure, leading to different biological activities and applications.
Indole Derivatives: Indole derivatives, such as those containing the indole nucleus, exhibit diverse biological activities and are widely studied for their medicinal potential.
Benzoxazinone Derivatives: Other benzoxazinone derivatives may have different substituents, leading to variations in their chemical reactivity and biological properties.
Propiedades
IUPAC Name |
5-bromo-2-(3,4-dimethoxyphenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-9-4-6-11-14(15(9)18)17(20)23-16(19-11)10-5-7-12(21-2)13(8-10)22-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVCBMOFPKTNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B5994590.png)
![1-[3-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B5994597.png)

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5994605.png)
![N-(2-ethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5994610.png)
![7-(cyclobutylmethyl)-2-(4-oxo-4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994613.png)
![ethyl 5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5994619.png)
![1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5994634.png)

![N-(3'-methyl-3-biphenylyl)-1-[3-(2-pyrazinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B5994645.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5994664.png)
![2-tert-butyl-7,7-dimethyl-N-[(5-methylfuran-2-yl)methyl]-6,8-dihydro-5H-quinazolin-5-amine](/img/structure/B5994671.png)
![N-[2-(2-pyridinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B5994675.png)
![6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B5994677.png)
